1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name is (2R,5S)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid , reflecting its stereochemistry and functional groups. Its molecular formula is C₁₆H₂₁NO₄ , with a molecular weight of 291.34–291.35 g/mol depending on isotopic composition. The tert-butoxycarbonyl (Boc) group at position 1 and the carboxylic acid at position 2 create a polar-apolar duality, while the phenyl group at position 5 introduces aromaticity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 158706-46-8 (2R,5S), 221352-49-4 (2S,5R) |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34–291.35 g/mol |
| Purity | ≥95% |
| Physical Form | White crystalline powder |
Stereochemical Configuration: (2S,5S) vs. (2R,5S) Isomeric Forms
The compound exhibits stereoisomerism due to chiral centers at positions 2 and 5. The (2R,5S) configuration is commercially available (CAS: 158706-46-8), while the (2S,5R) isomer (CAS: 221352-49-4) has been characterized via X-ray crystallography. Diastereomers differ in ring puckering: the (2R,5S) isomer adopts a twist-envelope conformation , whereas the (2S,5R) form shows a half-chair conformation due to steric clashes between the Boc group and phenyl substituent.
Figure 1: Stereochemical Comparison
These configurations influence reactivity. For example, lithiation at position 2 proceeds faster in the (2S,5R) isomer due to reduced steric hindrance.
Crystallographic Data and Conformational Analysis
X-ray studies of the (2S,5R) isomer reveal a monoclinic crystal system (space group P2₁) with unit cell parameters:
The pyrrolidine ring adopts an envelope conformation (Cγ-endo), stabilized by intramolecular hydrogen bonding between the carboxylic acid and Boc carbonyl oxygen (O···H distance: 2.12 Å). Intermolecular C–H···O interactions (2.45–2.67 Å) further stabilize the lattice.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Unit Cell Volume | 1123.7 ų |
| Density | 1.28 g/cm³ |
| R-factor | 0.042 |
Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures
NMR Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 4.21 (dd, J = 8.4 Hz, 1H, H-2), 3.85 (t, J = 7.2 Hz, 1H, H-5), 2.95–2.87 (m, 2H, H-3), 2.45–2.37 (m, 1H, H-4), 1.44 (s, 9H, Boc).
- ¹³C NMR : δ 175.2 (COOH), 155.1 (Boc C=O), 79.8 (Boc C(CH₃)₃), 58.4 (C-2), 54.1 (C-5).
The Boc group’s rotation barrier (ΔG‡ ≈ 12 kcal/mol) causes signal splitting in VT-NMR, with coalescence at −50°C.
IR Spectroscopy
Key bands (cm⁻¹):
Mass Spectrometry
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXMICUZGOWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822453-11-1 | |
| Record name | 1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalytic System
In a representative protocol, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (3 g, 7.1 mmol) is subjected to hydrogenation under 1.4–1.5 MPa H₂ pressure in ethanol/DMF (15:3 mL) at 50°C for 24 hours. The reaction employs a chiral palladium catalyst (7.0 mg, 0.007 mmol) and sodium ethoxide (38 mg, 0.71 mmol) to achieve enantiomeric excess >98%.
Key Optimization Parameters:
-
Solvent System : Ethanol/DMF (5:1 ratio) enhances solubility of the aromatic precursor.
-
Catalyst Loading : 0.1 mol% Pd ensures cost efficiency without compromising yield.
-
Temperature : Elevated temperatures (50°C) accelerate hydrogen uptake while maintaining stereochemical integrity.
Post-reaction, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient) to isolate the diastereomerically pure compound in 82.9% yield.
Asymmetric Cyclization of Proline Derivatives
An alternative route utilizes proline as a starting material, exploiting its inherent chirality to construct the pyrrolidine ring.
Cyclization and Oxidation Sequence
-
Boc Protection : Proline is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, achieving quantitative N-protection.
-
Phenyl Group Introduction : The Boc-protected proline undergoes Friedel-Crafts alkylation with benzyl bromide in the presence of AlCl₃, yielding 5-benzylproline.
-
Oxidation : The intermediate is oxidized using KMnO₄ in a tert-butanol/aqueous phosphate buffer (pH 7) at −10°C, selectively converting the secondary alcohol to a carboxylic acid.
Critical Considerations:
-
pH Control : Maintaining neutral pH during oxidation prevents Boc group cleavage.
-
Temperature : Sub-zero conditions minimize side reactions such as over-oxidation or epimerization.
Directed C(sp³)–H Functionalization for Late-Stage Diversification
Recent advances leverage palladium-catalyzed C–H activation to install the phenyl group post-cyclization, offering flexibility in substituent positioning.
Pd-Catalyzed Arylation Protocol
A 5-oxopyrrolidine-3-carboxylic acid derivative (0.2 mmol) is reacted with aryl iodide (0.6 mmol) in 1,4-dioxane at 110°C for 21 hours, using (BnO)₂PO₂H (0.2 equiv) as an additive. The 8-aminoquinoline directing group facilitates regioselective arylation at the C5 position, achieving 67–74% yields.
Mechanistic Insights:
-
Coordination Sphere : The 8-aminoquinoline group chelates Pd, forming a six-membered palladacycle intermediate.
-
Stereochemical Outcome : The aryl group adopts a cis configuration relative to the directing group, confirmed by NOESY spectroscopy.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Catalytic Hydrogenation | 82.9% | >98 | High stereocontrol | Requires high-pressure equipment |
| Proline Cyclization | 75% | 95 | Utilizes inexpensive starting material | Multi-step purification needed |
| C–H Functionalization | 67–74% | N/A | Late-stage diversification capability | Limited to electron-deficient aryl iodides |
Purification and Characterization
Chromatographic Resolution
Silica gel chromatography (hexane/ethyl acetate) remains the gold standard for resolving stereoisomers. For instance, the (2R,5R) isomer elutes earlier than the (2S,5R) diastereomer due to reduced polarity from the trans-phenyl configuration.
Spectroscopic Validation
-
¹H NMR : Distinct resonances at δ 1.4 ppm (tert-butyl), δ 3.1–3.3 ppm (pyrrolidine CH₂), and δ 7.2–7.4 ppm (phenyl) confirm structure.
-
HRMS : [M+H]⁺ calculated for C₁₆H₂₁NO₄: 291.34; observed: 291.35.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs continuous hydrogenation reactors to maintain H₂ pressure uniformity. Ethanol is preferred over DMF for environmental and cost reasons, albeit with a 5–7% yield penalty due to reduced solubility .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. This deprotection step is crucial for further functionalization of the amine group.
Major Products: The primary product of deprotection is the free amine, which can then be further modified or used in subsequent synthetic steps.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Name: 1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid
- CAS Number: 1393921-01-1
- Molecular Formula: C16H21NO4
- Molecular Weight: 291.34 g/mol
- Stereochemistry: The compound can exist in multiple stereoisomeric forms, which are crucial for its reactivity and application in asymmetric synthesis.
Pharmaceutical Applications
The compound is primarily utilized as a chiral intermediate in the synthesis of various pharmaceutical agents. Its ability to control stereochemistry is vital for developing enantiomerically pure drugs, which often exhibit different biological activities based on their chirality.
Case Studies:
- Synthesis of Antidepressants: Research has shown that derivatives of this compound can be employed in synthesizing selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders.
- Anticancer Agents: The compound's structural features enable the synthesis of novel anticancer compounds, where specific modifications lead to enhanced efficacy against various cancer cell lines.
Agrochemical Applications
In the agrochemical sector, Boc-5-phenyl-pyrrolidine-2-carboxylic acid serves as a precursor for developing herbicides and pesticides. Its ability to undergo further transformations allows chemists to create compounds with specific modes of action against pests and weeds.
Examples:
- Herbicide Development: The compound has been used in the synthesis of herbicides that target specific plant pathways, reducing collateral damage to non-target species.
- Insecticides: Variants of this compound have been explored for their insecticidal properties, with modifications leading to increased potency and reduced environmental impact.
Organic Synthesis
This compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules through various reactions such as:
- Asymmetric Synthesis: The presence of the tert-butoxycarbonyl (Boc) group allows for selective functionalization, making it easier to introduce other functional groups while maintaining the integrity of the pyrrolidine core.
- Functional Group Transformations: The Boc group can be easily removed under mild conditions, enabling further transformations without compromising the overall structure.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination mechanism, forming a carbamate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to yield the free amine .
Comparison with Similar Compounds
Data Table: Key Comparative Parameters
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid | 5-phenyl | C₁₆H₂₁NO₄ | 291.34 | Not provided |
| 1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid | 5-(4-methoxyphenyl) | C₁₇H₂₃NO₅ | 321.37 | 1803566-99-5 |
| (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | 4-CF₃ | C₁₁H₁₆F₃NO₄ | 283.25 | 1808807-76-2 |
| (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid | 4-methyl | C₁₁H₁₉NO₄ | 229.27 | 1119512-35-4 |
| 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-5-oxopyrrolidine-3-carboxylic acid | Azetidine hybrid + 5-oxo | C₁₃H₂₀N₂O₅ | 284.31 | 2138132-27-9 |
Biological Activity
1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid, also known by its IUPAC name (2R,5S)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₁NO₄
- Molecular Weight : 291.34 g/mol
- CAS Number : 158706-46-8
- Physical Form : Powder
- Purity : 95%
Synthesis
The synthesis of this compound typically involves several steps, including the protection of the amine group and the introduction of the tert-butoxycarbonyl (Boc) group. The detailed synthetic pathway can be found in specialized chemical literature and databases such as PubChem and Sigma-Aldrich .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.73 to 2.38 µM against breast cancer cell lines like MCF-7, indicating promising anticancer activity .
Table 1: Anticancer Activity Comparison
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Diphenylamine Hydrazone Derivative | MCF-7 | 0.73 - 2.38 |
| N′-(1-(4-Aminophenyl)ethylidene)-5-Oxo | OCUM-2MD3 | 88 nM |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could contribute to their overall therapeutic effects by reducing oxidative stress in cells .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of several pyrrolidine derivatives, including the target compound, against various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, suggesting a potential therapeutic window for clinical applications .
Evaluation of Antioxidant Properties
Another study assessed the antioxidant capabilities of pyrrolidine derivatives through various assays such as DPPH and FRAP. The findings revealed that compounds structurally related to this compound demonstrated significant radical scavenging activity, which may enhance their anticancer properties .
Q & A
Q. What are the critical steps for synthesizing 1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid with high purity?
Methodological Answer:
- Protection of the amine group : Use tert-butoxycarbonyl (Boc) as a protecting group to prevent unwanted side reactions during synthesis. The Boc group is stable under basic and nucleophilic conditions .
- Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid moiety for subsequent bond formation.
- Purification : Use reverse-phase HPLC or column chromatography (silica gel) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and confirm via LC-MS (expected molecular ion [M+H]+ at m/z 319.40) .
Q. How should researchers characterize the stereochemistry of this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with known standards .
- X-ray crystallography : If single crystals are obtainable (via slow evaporation in ethanol), analyze crystal structure to confirm absolute configuration .
- NMR spectroscopy : Analyze coupling constants (e.g., vicinal protons in the pyrrolidine ring) and NOE effects to infer stereochemistry .
Q. What stability considerations are essential for storing this compound?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent Boc group cleavage via hydrolysis or thermal degradation.
- Moisture control : Use desiccants (silica gel) in storage containers, as the Boc group is sensitive to acidic or aqueous conditions .
- Stability monitoring : Conduct periodic LC-MS analysis to detect degradation products (e.g., free amine or decarboxylated derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess (ee) values reported for chiral derivatives?
Methodological Answer:
- Cross-validation : Compare results from chiral HPLC, polarimetry, and NMR using chiral shift reagents (e.g., Eu(hfc)₃) to confirm ee values .
- Synthetic reproducibility : Ensure consistent reaction conditions (temperature, catalyst loading) during asymmetric hydrogenation or enzymatic resolution steps.
- Error analysis : Quantify baseline noise in HPLC chromatograms and assess integration thresholds to minimize measurement inaccuracies .
Q. What computational methods are suitable for predicting the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for amide bond formation. Focus on steric effects from the phenyl and Boc groups .
- Molecular docking : Simulate interactions with enzymes (e.g., proteases) to predict regioselectivity in bioconjugation reactions.
- Solvent effects : Apply COSMO-RS theory to evaluate solvent polarity’s impact on reaction rates and yields .
Q. How can researchers optimize experimental protocols to mitigate side reactions during Boc deprotection?
Methodological Answer:
- Acid selection : Compare trifluoroacetic acid (TFA), HCl/dioxane, and HBr/AcOH for controlled deprotection. Monitor reaction progress via in situ IR spectroscopy (disappearance of Boc carbonyl peak at ~1,680 cm⁻¹) .
- Temperature gradients : Use gradual heating (25°C → 40°C) to minimize carbocation formation from the tert-butyl group.
- Quenching strategies : Neutralize acidic byproducts with cold diethyl ether or solid NaHCO₃ before purification .
Q. What strategies address low yields in solid-phase synthesis using this compound?
Methodological Answer:
- Resin compatibility : Use Wang or Rink amide resins with higher swelling indices to accommodate steric bulk from the phenyl substituent.
- Coupling efficiency : Pre-activate the carboxylic acid with HATU/DIPEA for 30 minutes before resin addition.
- Cleavage optimization : Test TFA cocktails with scavengers (triisopropylsilane, water) to minimize side reactions during product release .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility screening : Perform parallel experiments in DMSO, THF, and dichloromethane at concentrations from 0.1–10 mM. Use dynamic light scattering (DLS) to detect aggregation.
- Crystallography : Correlate solubility with crystal packing motifs; hydrophobic phenyl groups may reduce solubility in polar solvents despite the Boc group’s polarity .
- Literature review : Cross-reference with structurally analogous compounds (e.g., Boc-protected proline derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
